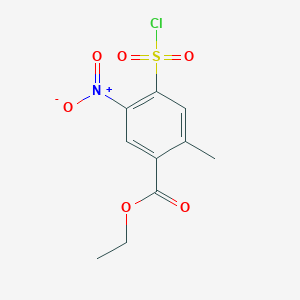
Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is a chemical compound with the CAS Number: 2413904-22-8 . It has a molecular weight of 307.71 .
Molecular Structure Analysis
The InChI code for Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate is1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
Nitro compounds are quite unstable in the thermodynamic sense . For example, the heat of decomposition of nitromethane, a simple nitro compound, is 67.4kcal mol − 1 . The specific reactions involving Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate are not available in the search results.Wissenschaftliche Forschungsanwendungen
Parabens and Environmental Impact
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review discusses the presence and environmental fate of parabens, which are esters of para-hydroxybenzoic acid, similar in functionality to Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate. Parabens, used as preservatives in various products, have been found in water bodies, raising concerns about their ecological impact and biodegradability. The study suggests that while parabens are biodegradable, they persist in the environment due to continuous introduction, highlighting the need for research on the environmental behavior of related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Photosensitive Protecting Groups in Synthetic Chemistry
- Photosensitive Protecting Groups — A Review : This literature review highlights the role of photosensitive protecting groups, including nitrobenzyl derivatives, in synthetic chemistry. Such groups are crucial for the controlled release of reactive species, a concept potentially applicable to Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate for synthesizing complex molecules or in photolithography (Amit, Zehavi, & Patchornik, 1974).
Electrochemical Applications
- Electrochemical Surface Finishing and Energy Storage Technology : This review discusses the advancements in electrochemical technology using haloaluminate room-temperature ionic liquids, indicating the potential for compounds like Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate in electroplating and energy storage applications. The study underscores the evolving research in electrochemical applications that can benefit from novel chemical entities (Tsuda, Stafford, & Hussey, 2017).
Antioxidant Evaluation
- Facile Synthesis and Antioxidant Evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones : This research emphasizes the synthesis and evaluation of isoxazolone derivatives for their antioxidant properties. Given the chemical reactivity of Ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate, it could serve as a precursor or intermediate in synthesizing compounds with potential antioxidant activities (Laroum, Boulcina, Bensouici, & Debache, 2019).
Eigenschaften
IUPAC Name |
ethyl 4-chlorosulfonyl-2-methyl-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO6S/c1-3-18-10(13)7-5-8(12(14)15)9(4-6(7)2)19(11,16)17/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNDNTDUOOXTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)
![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)



![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)